Cas no 170713-44-7 ((+)-Sesamin monocatechol)

(+)-Sesamin monocatechol structure
(+)-Sesamin monocatechol structure
Product Name:(+)-Sesamin monocatechol
CAS-nummer:170713-44-7
MF:C19H18O6
MW:342.3426
CID:5064862
PubChem ID:46917407
Update Time:2024-03-02

(+)-Sesamin monocatechol Chemische en fysische eigenschappen

Naam en identificatie

    • Sesamin monocatechol
    • (+)-Demethylpiperitol
    • (+)-sesamin monocatechol
    • F8YB79JA5A
    • (1r,2s,5r,6s)-6-(3,4-dihydroxyphenyl)-2-(3,4-methylenedioxyphenyl)-3,7-dioxabicyclo[3,3,0]octane
    • Demethylpiperitol
    • C21801
    • 1,2-Benzenediol, 4-((1S,3aR,4S,6aR)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-
    • 1,2-Benzenediol, 4-(4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-, (1S-(1alpha,3aalpha,4alpha,6
    • 170713-44-7
    • 4-[(1S,3aR,4S,6aR)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]benzene-1,2-diol
    • 4-((1S,3aR,4S,6aR)-4-(1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-1,2-benzenediol
    • CHEBI:136542
    • epi-Sesamin Monocatechol
    • 1,2-BENZENEDIOL, 4-(4-(1,3-BENZODIOXOL-5-YL)TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1-YL)-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
    • UNII-F8YB79JA5A
    • 1,2-Benzenediol, 4-(4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo(3,4-C)furan-1-yl)-, (1S-(1alpha,3aalpha,4alpha,6aalpha))-
    • SCHEMBL14187856
    • CHEMBL1688934
    • (+)-Sesamin monocatechol
    • Inchi: 1S/C19H18O6/c20-14-3-1-10(5-15(14)21)18-12-7-23-19(13(12)8-22-18)11-2-4-16-17(6-11)25-9-24-16/h1-6,12-13,18-21H,7-9H2/t12-,13-,18+,19+/m0/s1
    • InChI-sleutel: CGEORJKFOZSMEZ-MBZVMHRFSA-N
    • LACHT: O1C([H])([H])[C@]2([H])[C@@]([H])(C3C([H])=C([H])C(=C(C=3[H])O[H])O[H])OC([H])([H])[C@]2([H])[C@@]1([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2

Berekende eigenschappen

  • Exacte massa: 342.11033829g/mol
  • Monoisotopische massa: 342.11033829g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 2
  • Complexiteit: 487
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.2
  • Topologisch pooloppervlak: 77.4
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